3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide
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Description
The compound is an organic molecule with several functional groups, including a cyano group (-CN), an amino group (-NH2), a sulfanyl group (-SH), a furan ring, and a 1,2,4-triazole ring. These functional groups could potentially give the compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of the compound is likely complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the furan ring are heterocyclic rings, meaning they contain atoms other than carbon in the ring .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present in the molecule. For example, the amino group might make the compound a base, while the cyano group could potentially make it a nitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the various functional groups present in the molecule. For example, the presence of polar functional groups like the cyano and amino groups could potentially make the compound soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[3-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-17(10-18,11-4-5-11)20-14(25)9-27-16-22-21-15(12-3-2-8-26-12)23(16)7-6-13(19)24/h2-3,8,11H,4-7,9H2,1H3,(H2,19,24)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMMGBPCNIZQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(N2CCC(=O)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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